(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Overview
Description
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a chlorine atom and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide array of biological activities . They have been used in the search for efficient antimicrobial candidates and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds have been reported to be extremely effective inhibitors of lipid peroxidation in vitro . They antagonize excitatory behavior coupled with peroxidative injury .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of benzofuran derivatives are an active area of research, and these properties can significantly impact the bioavailability of these compounds .
Result of Action
Benzofuran compounds have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have significant molecular and cellular effects.
Action Environment
Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of benzofuran derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by chlorination and amination reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of biocatalysts and green chemistry principles is increasingly common to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Commonly involves replacing the chlorine atom with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .
Scientific Research Applications
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(fluoromethyl)-N-(3,3,3-trifluoropropyl)-1,2,3,4-tetrahydroquinoline
- 2-chloro-N-[(3R)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl]acetamide
- 5-[(3R)-3-(5-methoxy-2’,6’-dimethylbiphenyl-3-yl)but-1-yn-1-yl]-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Uniqueness
What sets (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride apart from similar compounds is its specific substitution pattern and chiral configuration. These features confer unique reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIODMAWMUIYPH-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC=C2Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2102412-96-2 | |
Record name | 3-Benzofuranamine, 4-chloro-2,3-dihydro-, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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